3-Iodo-5-methoxyaniline
Description
Contextual Significance of Substituted Anilines and Haloanilines in Synthetic Organic Chemistry
Substituted anilines are a cornerstone of modern organic synthesis, widely found in medicinal chemistry, agrochemistry, and materials science. nih.gov The aniline (B41778) motif itself is present in a significant number of top-selling drugs. acs.org However, the parent aniline structure can sometimes lead to metabolic instability or toxicity. acs.orgcresset-group.com This has driven chemists to develop a vast array of substituted anilines to fine-tune the properties of target molecules, enhancing their efficacy and safety profiles. cresset-group.com
Haloanilines, a sub-class of substituted anilines, are particularly valuable as synthetic intermediates. snf.chresearchgate.net The halogen atom, often iodine or bromine, serves as a versatile handle for a variety of cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. acs.org These reactions are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds, which are crucial for assembling complex molecular frameworks. The position of the halogen and other substituents on the aniline ring dictates the regioselectivity of these reactions, allowing for precise control over the final product's structure. rsc.org The presence of both a halogen and an amino group on the same aromatic ring provides orthogonal reactivity, enabling sequential and selective functionalization.
Strategic Position of 3-Iodo-5-methoxyaniline as a Versatile Synthetic Intermediate
This compound (C7H8INO) is a prime example of a strategically substituted haloaniline. echemi.com The key to its versatility lies in the interplay of its three functional groups:
The Iodo Group: The iodine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl, alkyl, and vinyl groups. cymitquimica.com Its reactivity is a key feature for building molecular complexity.
The Amino Group: The amino group can be readily diazotized and converted into other functional groups. It also directs electrophilic aromatic substitution to the ortho and para positions, although the existing substitution pattern of this compound already channels reactivity in specific ways.
The Methoxy (B1213986) Group: The methoxy group is an electron-donating group that influences the electronic properties of the aromatic ring. cymitquimica.com It can also be cleaved to reveal a hydroxyl group, providing another point for functionalization.
This trifunctional nature allows for a programmed, stepwise approach to synthesis. For instance, the iodo group can be utilized in a cross-coupling reaction, followed by modification of the amino group, and finally, potential alteration of the methoxy group. This controlled sequence is highly desirable in the synthesis of complex target molecules.
A common synthetic route to this compound starts from 3-methoxy-5-nitroaniline (B1585972). google.com This precursor undergoes diazotization followed by treatment with an iodide source to introduce the iodine atom, yielding 1-iodo-3-methoxy-5-nitrobenzene (B3155437). google.com Subsequent reduction of the nitro group, often with iron filings and hydrochloric acid, affords the final product, this compound. google.com
Overview of Academic Research Trajectories for this compound
The unique structural features of this compound have positioned it as a valuable starting material in several areas of academic research. Its application often revolves around its use as a building block for more complex heterocyclic structures and natural products.
One significant research trajectory involves its use in the synthesis of indole (B1671886) derivatives. rsc.org The Larock heteroannulation, a powerful palladium-catalyzed reaction for indole synthesis, can utilize 2-iodoanilines as starting materials. rsc.org While this compound is not a 2-iodoaniline, related isomers like 2-iodo-3-methoxyaniline (B1590050) are employed in such syntheses. rsc.org The principles of using iodoanilines for indole synthesis are well-established and highlight the importance of this class of compounds.
Furthermore, this compound and its bromo-analogue have been employed in the synthesis of olefinic amine compounds through Heck coupling reactions. google.com In these syntheses, the amino group is typically protected before the coupling reaction, and then deprotected in a later step. google.com This showcases the utility of the haloaniline scaffold in building carbon-carbon bonds while preserving the latent reactivity of the amino group for subsequent transformations.
The compound has also been a precursor in the synthesis of substituted carbazoles, which are important motifs in materials science and medicinal chemistry. acs.org These syntheses often involve the formation of a diarylamine intermediate via a cross-coupling reaction, followed by an intramolecular cyclization. acs.org
The following table provides a summary of the key properties of this compound:
| Property | Value |
| CAS Number | 62605-98-5 echemi.com |
| Molecular Formula | C7H8INO echemi.com |
| Molecular Weight | 249.05 g/mol echemi.com |
| Boiling Point | 337.654 °C at 760 mmHg echemi.com |
| Density | 1.807 g/cm³ echemi.com |
| Flash Point | 158.008 °C echemi.com |
| Refractive Index | 1.647 echemi.com |
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-5-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUBIWPMRYHPBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441130 | |
| Record name | 3-iodo-5-methoxybenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62605-98-5 | |
| Record name | 3-iodo-5-methoxybenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Derivatization Pathways of 3 Iodo 5 Methoxyaniline
Nucleophilic Aromatic Substitution Reactions Involving the Iodide Moiety
Nucleophilic aromatic substitution (SNA) of the iodide in 3-iodo-5-methoxyaniline is a challenging transformation. The benzene (B151609) ring is activated towards electrophilic attack by the electron-donating amino and methoxy (B1213986) groups, and consequently deactivated towards nucleophilic attack. For a nucleophilic substitution to occur at the carbon bearing the iodine, the reaction typically requires strong activation by electron-withdrawing groups, which are absent in this molecule. Therefore, direct displacement of the iodide by common nucleophiles under standard SNA conditions is generally not a feasible pathway for the derivatization of this compound. More effective methods for functionalizing this position rely on metal-catalyzed cross-coupling reactions.
Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring
The amino and methoxy groups are ortho-, para-directing and strongly activating substituents for electrophilic aromatic substitution. In this compound, the positions ortho and para to these activating groups are key sites for electrophilic attack. The directing effects of the amine and methoxy groups reinforce each other, primarily activating the C2, C4, and C6 positions.
Due to steric hindrance from the adjacent iodine atom, the C2 and C4 positions are the most probable sites for substitution. The outcome of a specific electrophilic aromatic substitution reaction will depend on the nature of the electrophile and the reaction conditions. Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of a bromine or chlorine atom onto the aromatic ring.
Nitration: Introduction of a nitro group (-NO2).
Sulfonation: Introduction of a sulfonic acid group (-SO3H).
Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups, although the presence of the basic amino group can complicate these reactions by coordinating to the Lewis acid catalyst. Protection of the amino group is often necessary.
Metal-Catalyzed Cross-Coupling Reactions Utilizing the Aryl Iodide
The carbon-iodine bond in this compound is a prime site for metal-catalyzed cross-coupling reactions. The high reactivity of aryl iodides in oxidative addition to transition metal catalysts makes this compound an excellent substrate for a variety of powerful C-C, C-N, and C-O bond-forming reactions.
Palladium-Catalyzed Coupling Reactions
Palladium catalysts are widely employed for the derivatization of aryl halides. Several key palladium-catalyzed reactions are applicable to this compound:
Heck Reaction: A patent describes the coupling of a protected form of this compound (phthaloyl-protected) with 4-penten-2-ol. This reaction forms a new carbon-carbon bond between the aromatic ring and an alkene, demonstrating the applicability of the Heck reaction for the olefination of this substrate.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent (boronic acid or ester) to form a biaryl compound. It is a highly versatile and widely used method for C-C bond formation.
Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, providing a direct route to substituted alkynes.
Negishi Coupling: In this reaction, an organozinc reagent is coupled with the aryl iodide.
| Palladium-Catalyzed Reaction | Coupling Partner | Bond Formed | Typical Product |
| Heck | Alkene | C-C | Substituted Alkene |
| Suzuki-Miyaura | Organoboron Reagent | C-C | Biaryl |
| Sonogashira | Terminal Alkyne | C-C | Aryl Alkyne |
| Negishi | Organozinc Reagent | C-C | Biaryl or Alkyl/Vinylarene |
Copper-Catalyzed Coupling Reactions
Copper-catalyzed reactions offer an alternative and often complementary approach to palladium-catalyzed methods.
Ullmann-type Coupling: The Ullmann condensation can be used to form C-O, C-N, and C-S bonds. For instance, the reaction of this compound with a phenol (B47542) in the presence of a copper catalyst would yield a diaryl ether. Similarly, coupling with an amine would produce a diarylamine.
Buchwald-Hartwig Amination Applicability: While primarily a palladium-catalyzed reaction, copper-based systems can also be used for C-N bond formation. This reaction would involve coupling this compound with a primary or secondary amine.
| Copper-Catalyzed Reaction | Coupling Partner | Bond Formed | Typical Product |
| Ullmann Condensation (Ether Synthesis) | Alcohol/Phenol | C-O | Diaryl Ether |
| Ullmann Condensation (Amine Synthesis) | Amine | C-N | Diarylamine |
| Buchwald-Hartwig Amination (Cu-based) | Amine | C-N | Diarylamine |
Other Transition Metal-Mediated Transformations
While palladium and copper are the most common catalysts, other transition metals such as nickel and gold can also mediate cross-coupling reactions of aryl iodides, offering different reactivity profiles and substrate scopes.
Reactions of the Amine Functionality
The primary amine group of this compound is nucleophilic and can undergo a variety of common reactions:
Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is often done to protect the amine group during other transformations or to introduce new functional groups.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Diazotization: Reaction with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be displaced by a wide range of nucleophiles (e.g., -OH, -CN, -X where X is a halogen) in Sandmeyer-type reactions.
| Reaction of Amine Group | Reagent | Product Functional Group |
| Acylation | Acyl chloride/anhydride (B1165640) | Amide |
| Alkylation | Alkyl halide | Secondary/Tertiary Amine |
| Diazotization | Nitrous Acid | Diazonium Salt |
Formation of Amides, Ureas, and Carbamates
The primary amino group (-NH₂) of this compound serves as a potent nucleophile, readily participating in reactions to form various nitrogen-containing functional groups.
Amides: Acylation of the amino group is a common transformation. This is typically achieved by reacting this compound with acylating agents such as acyl chlorides or acid anhydrides. For instance, the reaction with acetyl chloride in the presence of a base would yield N-(3-iodo-5-methoxyphenyl)acetamide. These reactions are fundamental in peptide synthesis and the creation of complex organic molecules. quora.comnih.gov
Ureas: Substituted ureas can be synthesized by treating this compound with isocyanates. The nitrogen atom of the aniline attacks the electrophilic carbon of the isocyanate, forming a stable urea (B33335) linkage. This method allows for the introduction of a wide variety of substituents depending on the R-group of the chosen isocyanate (R-N=C=O).
Carbamates: Carbamates, which are key functional groups in pharmaceuticals and protecting group chemistry, can be formed from this compound through several methods. nih.gov Reaction with chloroformates (e.g., ethyl chloroformate) in the presence of a base yields the corresponding N-aryl carbamate. nih.gov Alternative modern methods include three-component couplings involving the amine, carbon dioxide, and an alkyl halide, or reactions with carbamoylating reagents like carbamoylimidazolium salts. organic-chemistry.orgorganic-chemistry.org
| Derivative Type | Reagent Class | Example Reagent | Product Structure |
|---|---|---|---|
| Amide | Acyl Halide | Acetyl Chloride (CH₃COCl) | ![]() |
| Urea | Isocyanate | Phenyl Isocyanate (C₆H₅NCO) | ![]() |
| Carbamate | Chloroformate | Ethyl Chloroformate (ClCO₂Et) | ![]() |
Alkylation, Arylation, and Reductive Amination Reactions
Further modifications at the nitrogen atom can be achieved through alkylation, arylation, and reductive amination, significantly expanding the molecular complexity.
Alkylation and Arylation: The nitrogen of this compound can be directly alkylated using alkyl halides, though this method can sometimes lead to overalkylation. amazonaws.com More controlled N-arylation can be accomplished using modern cross-coupling reactions. Transition-metal-free methods, reacting the amine with reagents like o-silylaryl triflates or diaryliodonium salts in the presence of a base, have proven effective for the N-arylation of various anilines and related compounds. nih.govresearchgate.net These reactions are crucial for synthesizing diarylamines and other complex aromatic structures. nih.gov
Reductive Amination: Reductive amination is a highly effective method for forming secondary and tertiary amines by reacting this compound with an aldehyde or ketone. mdma.chnih.govbohrium.com The process involves the initial formation of an imine intermediate, which is then reduced in situ to the corresponding amine. mdma.ch A variety of reducing agents can be employed, with common choices including sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃], which are mild enough not to reduce the initial carbonyl compound. thieme-connect.comrsc.org This reaction is known for its high selectivity, avoiding the overalkylation issues common with direct alkylation. nih.gov
| Carbonyl Compound | Reducing Agent | Product Type |
|---|---|---|
| Cyclohexanone | BH₃·THF/TMSCl/DMF | Secondary Amine |
| Benzaldehyde | NaBH(OAc)₃ | Secondary Amine |
| Acetone | NaBH₃CN | Secondary Amine |
Condensation Reactions with Carbonyl Compounds
The reaction of this compound with aldehydes or ketones under appropriate conditions leads to the formation of imines, also known as Schiff bases. organic-chemistry.org This condensation reaction is reversible and typically requires the removal of water to drive the equilibrium toward the product. libretexts.org The mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. youtube.commasterorganicchemistry.com Subsequent acid-catalyzed dehydration of this intermediate yields the imine, which contains a carbon-nitrogen double bond. libretexts.orgresearchgate.net These imine intermediates are not only stable compounds in their own right but are also the key intermediates in reductive amination pathways. mdma.ch
Transformations Involving the Methoxy Group
The methoxy (-OCH₃) group on the aromatic ring can also be a site of chemical transformation. The most common reaction is O-demethylation, which converts the methoxy group into a hydroxyl (-OH) group, yielding 3-amino-5-iodophenol. This transformation is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or aluminum chloride (AlCl₃), or under harsh acidic conditions with reagents like hydrobromic acid (HBr). The resulting phenol can then be used for subsequent reactions, such as O-alkylation to introduce different ether functionalities.
Kinetic and Mechanistic Investigations of Reactions Involving this compound
Understanding the kinetics and mechanisms of reactions involving this compound is essential for optimizing reaction conditions and predicting product outcomes. Such studies often involve a combination of experimental rate measurements and computational modeling. researchgate.net
Analysis of Substituent Effects on Reaction Rates and Selectivity
The reactivity of the aniline ring and its amino group is significantly influenced by the electronic properties of its substituents—the iodo and methoxy groups.
Methoxy Group (-OCH₃): Located at the meta-position relative to the amino group, the methoxy group exerts a weak electron-withdrawing inductive effect (-I) and a strong electron-donating resonance effect (+M). quora.comyoutube.com The resonance effect increases electron density on the aromatic ring, making the amine more nucleophilic and generally activating the ring toward electrophilic attack. pharmaguideline.comlumenlearning.com Kinetic studies on substituted anilines consistently show that electron-releasing groups like methoxy accelerate reaction rates for processes where the aniline acts as a nucleophile. cdnsciencepub.comepa.gov
Iodo Group (-I): The iodine atom, also in a meta-position, is an electron-withdrawing group primarily through its inductive effect (-I). quora.com It also has a weak electron-donating resonance effect (+M). As an electron-withdrawing substituent, it tends to decrease the basicity and nucleophilicity of the amino group, thereby retarding the rate of reactions involving nucleophilic attack by the nitrogen. pharmaguideline.comcdnsciencepub.com
Elucidation of Reaction Mechanisms through Spectroscopic and Computational Methods
Modern chemical research relies heavily on spectroscopic and computational tools to map out reaction pathways.
Spectroscopic Methods: Techniques like in-situ Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the concentration of reactants, intermediates, and products over time. This allows for the determination of reaction kinetics and the identification of transient species, providing direct evidence for proposed mechanistic steps. tandfonline.com For example, the formation and consumption of the carbinolamine intermediate in imine formation could be observed under specific conditions. libretexts.org
Computational Methods: Quantum chemical calculations, particularly using Density Functional Theory (DFT), have become indispensable for studying reaction mechanisms. mdpi.comnih.gov These methods can be used to model the potential energy surface of a reaction, calculating the structures and energies of transition states and intermediates. acs.org For reactions involving this compound, computational studies can help rationalize the observed regioselectivity in arylation reactions, explain the influence of substituents on reaction barriers, and visualize the molecular orbitals involved in key bond-forming steps. researchgate.netresearchgate.net Such studies provide a detailed, molecular-level understanding that complements experimental findings. researchgate.net
Synthetic Utility of 3 Iodo 5 Methoxyaniline As a Modular Building Block
Construction of Complex Polyfunctionalized Aromatic and Heteroaromatic Architectures
The strategic placement of the iodo and amino groups on the aromatic ring of 3-iodo-5-methoxyaniline suggests its potential as a scaffold for the synthesis of polyfunctionalized aromatic and heteroaromatic compounds. The iodo group can serve as a linchpin for the introduction of various substituents via palladium-catalyzed cross-coupling reactions. For instance, a Suzuki coupling could introduce a new aryl or vinyl group, a Sonogashira coupling could install an alkyne moiety, and a Buchwald-Hartwig amination could form a new carbon-nitrogen bond. wikipedia.org The existing amino and methoxy (B1213986) groups can then be further manipulated or can direct subsequent reactions.
Precursor for Fused Ring Systems and Spiro Compounds
The synthesis of fused ring systems often relies on intramolecular cyclization reactions, where two reactive functional groups on a single molecule react to form a new ring. In principle, the amino and iodo groups of this compound could be elaborated into functionalities that could participate in such cyclizations. For example, acylation of the amino group followed by a Heck reaction could potentially lead to the formation of a fused heterocyclic system. Similarly, the synthesis of spiro compounds often involves multicomponent reactions or intramolecular cyclizations where a central atom is shared between two rings. beilstein-journals.orgrsc.org
However, a thorough literature survey did not uncover any specific examples or research data demonstrating the application of this compound as a direct precursor for the synthesis of either fused ring systems or spiro compounds. While general methods for the synthesis of these complex structures are abundant, their application starting from this compound has not been specifically documented.
Application in Multicomponent Reactions and Cascade Processes
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. echemcom.com Cascade processes, or domino reactions, involve a series of intramolecular reactions that are triggered by a single event. The functional groups present in this compound could theoretically participate in certain MCRs. For instance, the amino group could react with a carbonyl compound and an isocyanide in a Ugi or Passerini-type reaction.
Nevertheless, a comprehensive search of the chemical literature did not provide any specific instances of this compound being utilized as a reactant in multicomponent reactions or as an initiator for cascade processes. The potential of this specific building block in these modern and efficient synthetic strategies remains unexplored in the available scientific documentation.
Enabling Stereoselective Synthesis of Advanced Molecular Frameworks
The introduction of chirality is a critical aspect of modern drug discovery and natural product synthesis. While this compound itself is not chiral, it could potentially be used as a precursor to chiral molecules through stereoselective reactions. For example, the amino group could be converted into a directing group for an asymmetric C-H activation on the aromatic ring, or the molecule could be incorporated into a larger, prochiral substrate for an asymmetric transformation.
However, there is no available research in the scientific literature that describes the use of this compound to enable the stereoselective synthesis of advanced molecular frameworks. Its role as a chiral auxiliary, a directing group in asymmetric catalysis, or a precursor in stereoselective reactions has not been documented.
Spectroscopic and Structural Characterization Methodologies in 3 Iodo 5 Methoxyaniline Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation.rsc.orgscispace.comrsc.orgnih.govuni-saarland.de
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3-Iodo-5-methoxyaniline, providing in-depth information about the hydrogen and carbon skeletal framework.
Proton NMR (¹H NMR) spectroscopy of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each type of proton in the molecule. The aromatic protons appear as multiplets or distinct doublets and triplets depending on their coupling with neighboring protons. The methoxy (B1213986) group protons characteristically present as a sharp singlet, while the amine protons can appear as a broad singlet. rsc.org
A representative ¹H NMR spectral data for this compound is detailed in the table below.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 6.42 | dd | J = 8.8, 2.8 |
| H-4 | 6.32 | d | J = 2.8 |
| H-6 | 7.48 | d | J = 8.8 |
| OCH₃ | 3.74 | s | - |
| NH₂ | 4.07 | s (broad) | - |
Note: The assignments are based on typical chemical shifts and coupling patterns for substituted anilines. Actual values may vary slightly between different experimental conditions and solvents.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The spectrum displays distinct signals for each unique carbon atom in the molecule. The carbon attached to the iodine atom (C-3) is significantly shielded, appearing at a characteristic upfield chemical shift. The carbons bonded to the methoxy and amino groups, as well as the other aromatic carbons, resonate at predictable regions of the spectrum. rsc.org
The following table summarizes the characteristic ¹³C NMR chemical shifts for this compound.
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 147.6 |
| C-2 | 100.5 |
| C-3 | 73.4 |
| C-4 | 106.5 |
| C-5 | 161.1 |
| C-6 | 139.1 |
| OCH₃ | 55.3 |
Note: These are representative values and can exhibit minor variations.
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the this compound molecule, two-dimensional (2D) NMR techniques are employed. researchgate.net
COSY (Correlation Spectroscopy) : This experiment establishes correlations between protons that are coupled to each other, helping to identify adjacent protons in the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC experiments reveal long-range couplings between protons and carbons (typically over two or three bonds). This is crucial for confirming the substitution pattern on the benzene (B151609) ring by showing correlations between the methoxy protons and the C-5 carbon, and between the aromatic protons and their neighboring carbons.
Together, these 2D NMR techniques provide a comprehensive and detailed map of the molecular structure of this compound.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy.scispace.comrsc.org
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound.
Infrared (IR) Spectroscopy : The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific bonds. Key vibrational modes include the N-H stretching of the amine group, C-H stretching of the aromatic ring and methoxy group, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage. The C-I stretching vibration is also expected, though it may be weak and appear in the far-infrared region.
Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations and non-polar bonds often give rise to strong Raman signals. For this compound, the aromatic ring vibrations and the C-I stretch are typically well-defined in the Raman spectrum.
The characteristic vibrational frequencies for this compound are presented in the table below.
| Vibrational Mode | Wavenumber (cm⁻¹) | Spectroscopy |
| N-H Stretch | 3400-3200 | IR |
| Aromatic C-H Stretch | 3100-3000 | IR, Raman |
| Aliphatic C-H Stretch (CH₃) | 2950-2850 | IR, Raman |
| C=C Aromatic Ring Stretch | 1600-1450 | IR, Raman |
| C-N Stretch | 1350-1250 | IR |
| Asymmetric C-O-C Stretch | 1275-1200 | IR |
| Symmetric C-O-C Stretch | 1075-1020 | IR |
| C-I Stretch | 600-500 | Raman |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis.rsc.orgnih.govuni-saarland.debenchchem.com
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation analysis.
Upon ionization in the mass spectrometer, this compound forms a molecular ion (M⁺˙). The mass-to-charge ratio (m/z) of this molecular ion provides the molecular weight of the compound. Due to the presence of an iodine atom, the mass spectrum will exhibit a characteristic isotopic pattern. The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for anilines include the loss of small neutral molecules or radicals. libretexts.org
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula of this compound with a high degree of confidence. rsc.orgrsc.org This technique can distinguish between compounds with the same nominal mass but different elemental compositions. The calculated exact mass for C₇H₈INO is 248.9651 g/mol , and HRMS measurements for this compound will be very close to this value. rsc.org
Hyphenated Techniques (e.g., GC-MS, LC-MS)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide both qualitative and quantitative information in a single analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds like this compound, often after a derivatization step. In synthetic chemistry, GC-MS is instrumental for the comparative analysis of reaction crudes to assess outcomes like regioselectivity. rsc.org For instance, the GC-MS profile of a reaction mixture can be compared against that of a known, commercially available standard to confirm the identity of the product formed. rsc.org The mass spectrometer fragments the eluted compounds into characteristic ions; for iodinated compounds like this compound, the mass spectrum would be expected to show a typical iodine fragment ion at m/z 127, aiding in its identification within a complex mixture. nih.gov The general procedure for analyzing aromatic amines often involves derivatization to increase their volatility and thermal stability for GC analysis. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for analyzing compounds that are not readily amenable to GC due to low volatility or thermal lability. LC-MS is frequently used to monitor the progress of chemical reactions and can detect trace-level impurities or degradation products, such as 5-methoxyaniline, in the final product. acs.org When preparing a sample for LC-MS analysis, the mobile phase composition is critical. While acids like phosphoric acid may be used for standard HPLC, they are typically replaced with volatile alternatives like formic acid to ensure compatibility with the mass spectrometer's ionization source. sielc.com
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray Crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a solid-state sample. This technique provides definitive proof of a molecule's structure by mapping electron density to reveal exact bond lengths, bond angles, and intermolecular interactions within the crystal lattice. For novel derivatives or when isomerism is a possibility, X-ray crystallography offers unambiguous structural elucidation. The primary prerequisite for this analysis is the growth of a high-quality single crystal from the purified compound, which can be obtained through techniques like slow evaporation of a solvent. rsc.org While a specific crystal structure for this compound is not detailed in the provided results, the technique's application to closely related substituted anilines underscores its importance in confirming the constitution of such molecules.
Advanced Chromatographic Techniques for Purity Assessment and Separation
Chromatography is the cornerstone of purification and purity assessment in chemical research and manufacturing. For this compound, several advanced chromatographic techniques are employed to ensure the material meets stringent quality standards. bldpharm.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound. Chemical suppliers often use HPLC to certify the purity of their products. bldpharm.com A typical analysis for a related compound, 3-methoxyaniline, utilizes a reverse-phase method. sielc.com In such a setup, the compound is separated on a non-polar stationary phase with a polar mobile phase. This methodology is scalable and can be adapted for preparative separations to isolate impurities. sielc.com
Table 1: Representative HPLC Conditions for Aniline (B41778) Derivatives
| Parameter | Description | Source |
|---|---|---|
| Column | Newcrom R1 (Reverse-Phase) | sielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, and an acid (e.g., phosphoric acid or formic acid for MS compatibility) | sielc.com |
| Application | Purity assessment, quantification of impurities, preparative separation | sielc.com |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, increased speed, and greater sensitivity. This is achieved by using columns packed with smaller particles (typically less than 2 µm). The resulting increase in efficiency allows for much faster analysis times, which is particularly advantageous for high-throughput screening or for closely monitoring the progress of a reaction where kinetics are important. acs.org For example, UPLC can be used to confirm the complete consumption of a starting material during a synthetic step. acs.org Methods developed for HPLC can often be transferred to UPLC systems to leverage these benefits. sielc.com
Gas Chromatography (GC) and Comprehensive Multidimensional Gas Chromatography (GCxGC)
Gas Chromatography (GC) is a standard method for determining the purity of volatile compounds. Commercial suppliers of substituted anilines, such as 3-Iodo-4-methoxyaniline, often specify purity levels as determined by GC analysis, with figures commonly exceeding 98%. tcichemicals.comvwr.com
Comprehensive Multidimensional Gas Chromatography (GCxGC) is an exceptionally powerful technique used to analyze highly complex samples containing numerous similar compounds or isomers. nih.govuni-due.de In the analysis of aromatic amines, a sample is typically derivatized to make the analytes suitable for GC. nih.govuni-due.de The GCxGC instrument then separates the sample on two different columns connected in series. The first-dimension column is typically a standard non-polar column, while the second-dimension column has a different selectivity, often being more polar. nih.gov This two-dimensional separation spreads the analytes over a 2D plane, resolving compounds that would otherwise co-elute in a single-column GC system. nih.gov When coupled with a mass spectrometer (GCxGC-qMS), it allows for the confident identification of dozens or even hundreds of isomeric amines in a single run. nih.govuni-due.de
Table 2: Typical GCxGC-qMS Setup for Aromatic Amine Analysis
| Parameter | Description | Source |
|---|---|---|
| Sample Preparation | Hydrolysis, liquid-liquid extraction, and derivatization (e.g., diazotization and iodination) | nih.govuni-due.de |
| First Dimension Column | Non-polar (e.g., DB-5) | nih.gov |
| Second Dimension Column | Polar (e.g., Ionic Liquid columns like SLB IL-61, or BPX-50) | nih.gov |
| Detection | Quadrupole Mass Spectrometer (qMS), monitoring for characteristic fragment ions (e.g., m/z 127 for iodine) | nih.gov |
| Application | Fingerprint analysis of trace aromatic amines in complex biological matrices like urine | nih.govuni-due.de |
Computational and Theoretical Investigations of 3 Iodo 5 Methoxyaniline
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of 3-iodo-5-methoxyaniline. These methods model the behavior of electrons within the molecule, providing valuable data on its stability and reaction pathways.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. DFT studies, particularly using the B3LYP functional with basis sets like DGDZVP, have been shown to provide results that correlate well with experimental data for iodine-containing compounds. researchgate.net These calculations are instrumental in determining the optimized geometrical structure, thermodynamic parameters, and frontier molecular orbitals (HOMO and LUMO) of this compound. researchgate.net
The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability and its tendency to participate in chemical reactions. For instance, a smaller energy gap suggests higher reactivity. DFT calculations can also be used to model reaction mechanisms, such as electrophilic iodination, by determining the structures of intermediates and transition states, as well as the free energy profiles of the reactions. researchgate.net
Hartree-Fock (HF) Methods
The Hartree-Fock (HF) method is another foundational approach in quantum chemistry that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org While it is a simpler model that neglects electron correlation, it serves as a crucial starting point for more advanced calculations. wikipedia.orgnumberanalytics.com In the context of this compound, HF methods can be used to calculate the ground state geometry and vibrational frequencies. researchgate.net Although generally less accurate than DFT for many properties, HF calculations provide a baseline understanding of the molecule's electronic structure and are often used in conjunction with other methods for a more comprehensive analysis. wikipedia.orgresearchgate.net
Post-Hartree-Fock Methods
To improve upon the limitations of the HF method, post-Hartree-Fock methods are employed. These techniques, such as Configuration Interaction (CI), Coupled Cluster (CC) theory, and Møller-Plesset (MP) perturbation theory, systematically incorporate electron correlation, leading to more accurate predictions of molecular energies and properties. numberanalytics.comfiveable.me For example, the MP2 method, a second-order Møller-Plesset perturbation theory, can be used to refine the energy calculations obtained from HF. youtube.com These methods are computationally more demanding but are essential for achieving high accuracy in theoretical predictions, especially for properties that are sensitive to electron correlation effects. numberanalytics.comornl.gov
Prediction and Interpretation of Spectroscopic Parameters
Computational methods are invaluable for predicting and interpreting the spectroscopic data of this compound. Theoretical calculations of spectroscopic parameters can aid in the assignment of experimental spectra and provide insights into the molecule's structure and bonding.
For instance, time-dependent DFT (TD-DFT) can be used to calculate the UV-Vis absorption spectra, providing information about the electronic transitions within the molecule. researchgate.net Similarly, calculations of vibrational frequencies using DFT or HF methods can help in the analysis of Infrared (IR) and Raman spectra. researchgate.net By comparing the calculated spectra with experimental data, a detailed understanding of the vibrational modes and their relationship to the molecular structure can be achieved.
Analysis of Aromaticity and Electronic Delocalization
The aromaticity of the benzene (B151609) ring in this compound is a key determinant of its stability and reactivity. Aromaticity is characterized by a planar, cyclic, conjugated system of pi electrons that follow Hückel's rule (4n+2 pi electrons). schoolwires.net The presence of the iodo and methoxy (B1213986) substituents can influence the electron density distribution and the degree of electronic delocalization within the ring.
The methoxy group (-OCH3) is an electron-donating group, which increases the electron density on the aromatic ring, particularly at the ortho and para positions. The iodine atom, while being an electronegative halogen, can also participate in resonance and influence the electronic landscape. Computational methods can quantify the aromaticity through various indices and analyze the electron density distribution, providing a detailed picture of how the substituents modulate the electronic character of the benzene ring. msu.edu
Conformational Analysis and Energetic Profiles
Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds, primarily the C-O and C-N bonds. The methoxy and amino groups can rotate, leading to different conformers with varying energies.
Quantum chemical calculations can be used to determine the potential energy surface of the molecule as a function of these rotational angles. This allows for the identification of the most stable conformers (global and local minima) and the energy barriers for interconversion between them (transition states). Understanding the conformational preferences and the energetic profiles is crucial as it can influence the molecule's physical properties, biological activity, and reactivity.
Below is a table summarizing the key computational methods and their applications in the study of this compound.
| Computational Method | Applications | Key Insights |
| Density Functional Theory (DFT) | Optimized geometry, thermodynamic parameters, HOMO-LUMO energies, reaction mechanisms. | Provides accurate electronic structure and reactivity predictions. researchgate.net |
| Hartree-Fock (HF) | Ground state geometry, vibrational frequencies. | Foundational method, provides a baseline for more advanced calculations. wikipedia.orgresearchgate.net |
| Post-Hartree-Fock Methods (CI, CC, MP2) | High-accuracy energy and property calculations. | Incorporates electron correlation for more precise results. numberanalytics.comfiveable.meyoutube.com |
| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis spectra. | Elucidates electronic transitions. researchgate.net |
Future Research Trajectories and Emerging Opportunities in 3 Iodo 5 Methoxyaniline Chemistry
Development of Sustainable and Economically Viable Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic routes in both academic and industrial settings. Future research on 3-Iodo-5-methoxyaniline will likely prioritize the development of synthetic pathways that are not only high-yielding but also environmentally benign and economically feasible. Key areas of focus will include:
Atom Economy and Waste Minimization: Traditional multi-step syntheses of functionalized anilines can generate significant chemical waste. Future synthetic strategies will aim to maximize atom economy by designing reactions where the majority of atoms from the reactants are incorporated into the final product. This can be achieved through the development of novel catalytic reactions that avoid the use of stoichiometric reagents.
Green Solvents and Reaction Conditions: A significant portion of chemical waste comes from the use of volatile and hazardous organic solvents. Research into the use of greener alternatives such as water, supercritical fluids, or bio-based solvents for the synthesis of this compound and its derivatives is a promising avenue. Additionally, the adoption of energy-efficient reaction conditions, potentially utilizing microwave or ultrasonic assistance, can further enhance the sustainability of synthetic processes.
Catalytic Approaches: The use of catalytic methods, particularly those employing earth-abundant and non-toxic metals, will be crucial. Developing catalytic C-H functionalization or direct iodination methods for precursors could provide more direct and sustainable routes to this compound, bypassing multiple steps and reducing waste.
Green Metrics Analysis: The application of green chemistry metrics, such as the Environmental Factor (E-Factor) and Process Mass Intensity (PMI), will be essential for quantitatively assessing the sustainability of different synthetic routes. researchgate.netmdpi.com This analytical approach will enable chemists to make data-driven decisions to select the most environmentally responsible and economically viable manufacturing processes. taylorfrancis.comroutledge.com
| Green Chemistry Metric | Description | Potential Application to this compound Synthesis |
| Atom Economy | A measure of the efficiency of a chemical reaction in converting reactants to the desired product. | Designing synthetic routes that maximize the incorporation of atoms from starting materials into the this compound structure. |
| Process Mass Intensity (PMI) | The ratio of the total mass of materials used (solvents, reagents, process water) to the mass of the final product. | Optimizing synthetic pathways to minimize the use of auxiliary materials, thereby reducing the overall environmental footprint. |
| Environmental Factor (E-Factor) | The ratio of the mass of waste generated to the mass of the desired product. | Developing synthetic strategies with minimal by-product formation and efficient recycling of solvents and catalysts to lower the E-Factor. |
Discovery of Novel Reactivity Patterns and Catalytic Transformations
The presence of three distinct functional groups on the this compound scaffold opens up a vast chemical space for exploration. The carbon-iodine bond is particularly amenable to a variety of powerful palladium-catalyzed cross-coupling reactions, which are foundational in modern organic synthesis. researchgate.netresearchgate.net
Future research will likely focus on harnessing this reactivity to forge new carbon-carbon and carbon-heteroatom bonds, leading to novel molecular scaffolds. Key catalytic transformations to be explored include:
Heck Reaction: The palladium-catalyzed reaction of this compound with alkenes can lead to the synthesis of substituted styrenes and other vinylated anilines. tcichemicals.comscbt.com These products can serve as valuable intermediates in the synthesis of polymers and pharmaceuticals.
Sonogashira Coupling: The coupling of this compound with terminal alkynes, catalyzed by palladium and copper, provides a direct route to substituted aryl alkynes. routledge.com This transformation is highly valuable for the synthesis of complex natural products, pharmaceuticals, and organic materials with interesting electronic properties.
Buchwald-Hartwig Amination: While this compound already possesses an amino group, the iodine atom can be replaced with other nitrogen-containing functional groups through the Buchwald-Hartwig amination. mdpi.comnih.gov This would allow for the synthesis of differentially substituted diaminobenzenes, which are important building blocks in materials science and medicinal chemistry.
Suzuki and Stille Couplings: These reactions would enable the coupling of this compound with a wide range of organoboron and organotin reagents, respectively, to form biaryl compounds. These structures are prevalent in many biologically active molecules and functional materials.
The interplay between the electron-donating methoxy (B1213986) and amino groups and the reactive iodo group could lead to unique reactivity and selectivity in these transformations, which warrants further investigation.
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a paradigm shift in chemical manufacturing. beilstein-journals.orgwildlife-biodiversity.com These technologies offer enhanced control over reaction parameters, improved safety, and the potential for rapid reaction optimization and library synthesis. This compound is an ideal candidate for integration into these advanced platforms.
Flow Chemistry: Performing reactions with this compound in a continuous flow reactor can offer several advantages. The high surface-area-to-volume ratio in microreactors allows for efficient heat and mass transfer, leading to faster reaction times and higher yields. This is particularly beneficial for highly exothermic or rapid catalytic reactions. Furthermore, the generation and use of hazardous intermediates can be managed more safely in a continuous flow setup.
Automated Synthesis: Automated platforms, which combine robotics with software for reaction planning and execution, can significantly accelerate the discovery and optimization of new reactions and molecules. By utilizing this compound as a core building block, these platforms could be programmed to synthesize large libraries of diverse compounds by systematically varying the coupling partners in reactions like the Suzuki, Heck, or Sonogashira couplings. This high-throughput approach is invaluable for drug discovery and materials science research.
The integration of this compound chemistry with these technologies will not only enhance the efficiency and safety of chemical synthesis but also enable the rapid exploration of vast chemical spaces.
Advanced Mechanistic Elucidation of Complex Reaction Pathways
A deep understanding of reaction mechanisms is fundamental to the development of more efficient and selective chemical transformations. While the general mechanisms of many palladium-catalyzed cross-coupling reactions are well-established, the specific influence of the substituent pattern on this compound can lead to subtle but important deviations.
Future research in this area will likely involve a combination of experimental and computational techniques to elucidate the intricate details of reaction pathways involving this compound.
Kinetic Studies: Detailed kinetic analysis of reactions involving this compound can provide valuable insights into the rate-determining steps and the influence of various reaction parameters.
In Situ Spectroscopic Monitoring: Techniques such as NMR and IR spectroscopy can be used to monitor reactions in real-time, allowing for the identification of transient intermediates and the elucidation of catalytic cycles.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, calculate activation energies, and predict the structures of intermediates and transition states. This can provide a detailed molecular-level understanding of the reaction mechanism and guide the design of more effective catalysts and reaction conditions.
A thorough mechanistic understanding will be crucial for optimizing existing transformations and for the rational design of novel reactions involving this compound.
Applications in the Synthesis of Diversely Functionalized Organic Compounds
The true value of a chemical building block lies in its ability to be transformed into a wide range of useful molecules. This compound holds immense promise as a precursor for the synthesis of diversely functionalized organic compounds with potential applications in medicinal chemistry, agrochemistry, and materials science.
The strategic functionalization of the iodo, amino, and methoxy groups, either individually or in combination, can lead to a vast array of molecular architectures. The palladium-catalyzed cross-coupling reactions mentioned previously are particularly powerful in this regard.
Below is a table illustrating the potential for synthesizing diversely functionalized organic compounds from this compound using established catalytic methods.
| Starting Material | Reaction Type | Coupling Partner (Example) | Potential Product Class |
| This compound | Sonogashira Coupling | Phenylacetylene | Aryl Alkynes |
| This compound | Heck Reaction | Styrene | Substituted Stilbenes |
| This compound | Suzuki Coupling | Phenylboronic acid | Biaryls |
| This compound | Buchwald-Hartwig Amination | Morpholine | Aryl Amines |
| This compound | Stille Coupling | Tributyl(vinyl)tin | Vinyl Arenes |
The resulting functionalized anilines can serve as key intermediates in the synthesis of pharmaceuticals, such as kinase inhibitors or receptor antagonists, as well as in the development of novel organic light-emitting diodes (OLEDs), sensors, and other functional materials. The indole (B1671886) core of the anti-migraine drug rizatriptan, for example, can be prepared via a palladium-catalyzed coupling of an iodoaniline derivative.
Q & A
Q. What are the established synthetic routes for 3-iodo-5-methoxyaniline, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves iodination of 5-methoxyaniline using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media. Key variables include temperature (0–25°C), stoichiometry of iodinating agents, and solvent choice (e.g., acetic acid or dichloromethane). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is critical to isolate the product with >95% purity. Monitor reaction progress using TLC and confirm structural integrity via H/C NMR and HRMS .
Q. How can researchers verify the structural identity and purity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Confirm methoxy ( ppm) and aromatic proton environments ( ppm).
- Mass Spectrometry : HRMS should match the molecular ion [M+H] at m/z 263.971.
- HPLC : Use a C18 column with UV detection (254 nm) to assess purity. Cross-reference with literature melting points (if available) and elemental analysis for iodine content .
Q. What stability considerations are critical for storing and handling this compound?
- Methodological Answer : Store in amber vials under inert gas (argon) at –20°C to prevent oxidative degradation. Avoid prolonged exposure to light, moisture, or elevated temperatures. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect decomposition products like quinones or deiodinated analogs .
Advanced Research Questions
Q. How can this compound be utilized in palladium-catalyzed cross-coupling reactions for pharmaceutical intermediates?
- Methodological Answer : Employ Suzuki-Miyaura or Buchwald-Hartwig couplings using Pd(OAc)/XPhos as a catalyst system. Optimize ligand-to-metal ratios (2:1–4:1), base (CsCO), and solvent (toluene/DMF). Monitor regioselectivity challenges due to competing para-methoxy directing effects via LC-MS. Post-reaction, isolate products using centrifugal partition chromatography to resolve steric isomers .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer :
- Systematic Review : Aggregate data from PubMed, SciFinder, and Reaxys using controlled vocabularies (e.g., MeSH terms) to identify confounding variables like assay type (e.g., MIC vs. IC) or cell line specificity .
- Meta-Analysis : Apply random-effects models to quantify heterogeneity. For inconsistent SAR findings, validate via orthogonal assays (e.g., SPR binding vs. cellular viability) .
Q. How can researchers design experiments to probe the electronic effects of the iodine substituent in this compound’s reactivity?
- Methodological Answer :
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G**) to map electron density distribution and Fukui indices for electrophilic attack sites.
- Kinetic Studies : Compare reaction rates with non-iodinated analogs under identical conditions (e.g., nitration or bromination) to isolate steric vs. electronic contributions .
Methodological and Ethical Considerations
What frameworks ensure rigorous formulation of research questions for studies involving this compound?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example:
- Population: Catalytic systems for C–N bond formation.
- Intervention: Use of this compound as a coupling partner.
- Comparison: Efficacy vs. 3-bromo-5-methoxyaniline.
- Outcome: Yield improvement or reduced byproduct formation .
Q. How should researchers address reproducibility challenges in synthetic protocols for this compound?
- Methodological Answer :
- Open Science Practices : Publish detailed step-by-step videos or supplemental synthetic procedures, including raw NMR/FIR spectra.
- Collaborative Validation : Partner with independent labs to replicate key steps (e.g., iodination) under blinded conditions .
Data Presentation and Peer Review
Q. What are best practices for visualizing structural and reactivity data of this compound in publications?
- Methodological Answer :
- Figures : Use color-coded reaction schemes (iodine = purple, methoxy = green) and 3D electrostatic potential maps. Avoid overcrowding with >3 structures per figure.
- Tables : Report yields, ee%, and catalyst loadings side-by-side for cross-comparison. Use footnotes to highlight outliers .
Q. How can researchers ethically manage conflicting data interpretations in multidisciplinary studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
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